Amdoxovir

描述

属性

IUPAC Name |

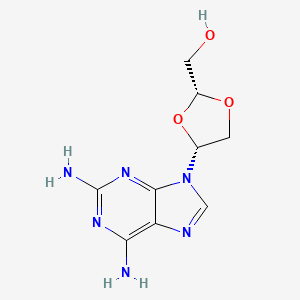

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAHNGKRJJEIJL-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027435 | |

| Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145514-04-1 | |

| Record name | Amdoxovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145514-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdoxovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amdoxovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMDOXOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amdoxovir's Mechanism of Action Against HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir, also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection. As a prodrug, this compound undergoes intracellular metabolic activation to its pharmacologically active form, which then targets the viral reverse transcriptase (RT), a critical enzyme in the HIV replication cycle. This technical guide provides an in-depth overview of the mechanism of action of this compound against HIV reverse transcriptase, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action

This compound is a guanosine nucleoside analog.[1] Its primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase, which prevents the conversion of viral RNA into proviral DNA, a crucial step for viral replication and integration into the host genome.[1][2]

Metabolic Activation

This compound itself is not active against HIV-1 RT. Following oral administration, it is absorbed and undergoes a two-step intracellular phosphorylation process to become its active triphosphate metabolite.

-

Deamination: this compound is first deaminated by the cellular enzyme adenosine deaminase to its active metabolite, dioxolane guanosine (DXG).[1][3]

-

Phosphorylation: DXG is then successively phosphorylated by cellular kinases to DXG-monophosphate (DXG-MP), DXG-diphosphate (DXG-DP), and finally to the active moiety, DXG-triphosphate (DXG-TP).[3]

dot

Inhibition of HIV Reverse Transcriptase

DXG-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 reverse transcriptase.[3] The structural similarity between DXG-TP and dGTP allows the viral enzyme to recognize and incorporate the analog into the growing proviral DNA chain.

DNA Chain Termination

Upon incorporation into the viral DNA, DXG-TP causes chain termination. Lacking a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond, the addition of DXG-monophosphate prevents further elongation of the DNA strand. This premature termination of reverse transcription effectively halts the viral replication process.

dot

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound and its active metabolite, DXG.

| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | Reference |

| DXG | Cord Blood Mononuclear Cells (CBMCs) | Wild-Type | 0.032 | [4] |

| DXG | MT-4 cells | Wild-Type | 0.05 | [4] |

| This compound (DAPD) | Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory Isolate | 4.0 ± 2.2 | [1] |

| DXG | Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory Isolate | 0.25 ± 0.17 | [1] |

Table 1: In Vitro Antiviral Activity of this compound and DXG

| Parameter | Value | Enzyme | Reference |

| Ki (DXG-TP) | 0.019 µM | HIV-1 Reverse Transcriptase | [3] |

Table 2: Inhibition Constant of DXG-TP

Resistance Profile

Resistance to this compound has been associated with specific mutations in the HIV-1 reverse transcriptase gene. In vitro studies have shown that the primary mutations selected by DXG are K65R and L74V.[5] The K65R mutation can also be selected by other nucleoside analogs like tenofovir and abacavir.[6] Notably, DXG has demonstrated activity against HIV-1 isolates containing the M184V/I mutation, which confers resistance to lamivudine and emtricitabine, as well as against some strains with thymidine analog mutations (TAMs).[1]

Experimental Protocols

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to determine the in vitro antiviral activity of this compound and its metabolites against HIV-1 in human PBMCs.

Materials:

-

Human PBMCs isolated from healthy donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 laboratory-adapted strains or clinical isolates

-

This compound and DXG

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell culture medium (e.g., RPMI 1640 with supplements)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 2-3 days.

-

Wash the cells and culture them in medium supplemented with IL-2.

-

Prepare serial dilutions of this compound and DXG in cell culture medium.

-

In a 96-well plate, add the stimulated PBMCs.

-

Add the different concentrations of the test compounds to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include control wells with no drug (virus control) and no virus (cell control).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, collect the cell culture supernatant.

-

Determine the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the drug concentration.

dot

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay measures the ability of the triphosphate form of this compound's active metabolite (DXG-TP) to inhibit the activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

DXG-TP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including [³H]-dTTP).

-

Prepare serial dilutions of DXG-TP.

-

In microcentrifuge tubes, add the reaction mixture.

-

Add the different concentrations of DXG-TP to the respective tubes.

-

Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

-

Include a control reaction with no inhibitor.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of RT activity for each DXG-TP concentration and determine the 50% inhibitory concentration (IC50).

dot

References

- 1. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-HIV-1 activities of 1,3-dioxolane guanine and 2,6-diaminopurine dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epistatic pathways can drive HIV-1 escape from integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Stagnation of Amdoxovir (DAPD): A Technical History

For Immediate Release

ATLANTA, GA – This technical guide provides an in-depth overview of the discovery, developmental history, and scientific underpinnings of Amdoxovir (DAPD), a once-promising antiretroviral agent. Designed for researchers, scientists, and drug development professionals, this document details the journey of this compound from its university origins to its eventual halt in late-stage clinical development.

Executive Summary

This compound (DAPD), a nucleoside reverse transcriptase inhibitor (NRTI), emerged from academic research as a potent agent against human immunodeficiency virus type 1 (HIV-1). As a prodrug, it is converted in the body to its active metabolite, dioxolane guanosine (DXG), which inhibits the HIV-1 reverse transcriptase enzyme. The drug showed promise in early clinical trials, particularly in combination with other antiretrovirals like zidovudine (ZDV). However, despite its potential, its development was discontinued for strategic reasons by its corporate sponsor. This guide will explore the scientific and developmental milestones of this compound.

Discovery and Synthesis

This compound was discovered by Dr. Raymond F. Schinazi of Emory University and Dr. C.K. Chu of the University of Georgia[1][2]. The initial synthesis involved a multi-step process starting from D-mannose. A key step in the synthesis is the selective tosylation of D-mannose, followed by cyclization and a series of protection and deprotection steps to yield the dioxolane ring structure. The purine base is then coupled to the dioxolane moiety, followed by amination to produce the final 2,6-diaminopurine nucleoside analogue.

Mechanism of Action

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI)[1][3]. It is a prodrug that is rapidly absorbed and then deaminated by adenosine deaminase to its active form, β-d-dioxolane guanosine (DXG)[4]. DXG is subsequently phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP[5]. DXG-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase by competing with the natural substrate, dGTP[5]. Incorporation of DXG-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication[3].

Figure 1: Mechanism of action of this compound (DAPD).

Preclinical Development

In preclinical studies, this compound demonstrated significant antiviral activity against HIV-1, including strains resistant to other NRTIs. Notably, it showed activity against viruses with the M184V/I mutation, which confers resistance to lamivudine and emtricitabine[4]. In vitro studies in human peripheral blood mononuclear cells showed that DXG acts synergistically with zidovudine (ZDV) against HIV-1[4].

Animal toxicology studies in cynomolgus monkeys at high doses revealed obstructive nephropathy as a dose-limiting toxicity, which was found to be reversible upon discontinuation of the drug[6].

Clinical Development

This compound progressed through Phase I and II clinical trials, where its safety, pharmacokinetics, and antiviral efficacy were evaluated in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Phase I/IIa Studies

A 10-day, randomized, double-blind, placebo-controlled study evaluated the safety, pharmacokinetics, and antiviral activity of this compound (500 mg twice daily) alone and in combination with two different doses of zidovudine (200 mg and 300 mg twice daily)[7][8]. The study found that the combination was safe and well-tolerated, with no serious adverse events reported[7]. The most common adverse events were mild to moderate headache and nausea[3].

The study also demonstrated a potent antiviral effect. The combination of this compound with zidovudine resulted in a greater reduction in HIV-1 RNA levels than either drug alone, suggesting a synergistic or additive effect[7].

Table 1: Viral Load Reduction in a 10-Day Phase Ib/IIa Study

| Treatment Arm | Mean Change in HIV-1 RNA (log10 copies/mL) |

| ZDV 200 mg b.i.d. | -0.69[4] |

| ZDV 300 mg b.i.d. | -0.55[4] |

| This compound 500 mg b.i.d. | -1.09[4] |

| This compound 500 mg + ZDV 200 mg b.i.d. | -1.69[4] |

| This compound 500 mg + ZDV 300 mg b.i.d. | -2.00[4] |

b.i.d. = twice daily

Another study in 90 HIV-1 infected patients evaluated escalating doses of this compound monotherapy (25 mg to 500 mg twice daily and 600 mg once daily) over 15 days[6][9]. In antiretroviral therapy (ART)-naive patients, a median reduction in plasma HIV-1 RNA of 1.5 log10 copies/mL was observed at the highest doses[9]. In ART-experienced patients, the viral load reduction was less pronounced, at 0.7 log10 at 500 mg twice daily[9].

Figure 2: Workflow of a Phase Ib/IIa clinical trial of this compound.

Pharmacokinetics

Pharmacokinetic studies revealed that this compound is rapidly absorbed orally and converted to its active metabolite, DXG[4]. Plasma concentrations of DXG were found to be substantially higher than those of the parent drug[6]. Urinary excretion is the primary route of elimination for both this compound and DXG[3]. Co-administration with zidovudine did not significantly alter the pharmacokinetic parameters of this compound or DXG[4][8].

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite DXG

| Parameter | This compound (DAPD) | DXG |

| Mean Half-life (T½) on Day 1 | 1.3 - 1.6 hours[3] | 2.5 - 2.9 hours[3] |

| Mean Half-life (T½) on Day 10 | Not specified | Biphasic decline evident after 12 hours[3][7] |

| Intracellular Half-life of DXG-TP | Not applicable | ~16 hours (in activated primary human lymphocytes)[3] |

| Primary Route of Elimination | Urinary excretion[3] | Urinary excretion[3] |

| Urinary Recovery at Steady-State | 1.1 - 3.9% (as unchanged this compound)[3] | 25.3 - 27.7% (as DXG)[3] |

Corporate Development and Discontinuation

The development of this compound involved several pharmaceutical companies. Initially, Triangle Pharmaceuticals held the worldwide rights for this compound through a licensing agreement with Emory University and the University of Georgia Research Foundation, an agreement that began in March 1996[10]. In January 2003, Gilead Sciences acquired Triangle Pharmaceuticals and took over the development of this compound[10].

However, in January 2004, Gilead announced the discontinuation of the development and commercialization of this compound for strategic reasons[1][10]. The rights to the compound, along with all toxicity, efficacy, and other data, were transferred back to the universities[10]. RFS Pharma later continued some development of the drug[2][3].

Figure 3: Timeline of the corporate development of this compound.

Key Experimental Protocols

Quantification of this compound and Metabolites in Plasma and Urine

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to measure the concentrations of this compound, DXG, zidovudine, and its glucuronidated metabolite in plasma and urine samples[8].

-

Sample Preparation: Plasma and urine samples were typically subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: A reverse-phase C18 high-performance liquid chromatography (HPLC) column was used to separate the analytes. The mobile phase usually consisted of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard were monitored to ensure selectivity and sensitivity.

-

Data Analysis: The concentration of each analyte was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

HIV-1 Drug Susceptibility Assays

The in vitro antiviral activity of this compound and its metabolite DXG was determined using drug susceptibility assays in human peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines.

-

Cell Culture: PBMCs were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to support HIV-1 replication.

-

Virus Infection: Cells were infected with a laboratory-adapted strain of HIV-1 or clinical isolates in the presence of serial dilutions of the test compounds.

-

Measurement of Viral Replication: After a defined incubation period (typically 3-7 days), the extent of viral replication was measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50), defined as the drug concentration that inhibits viral replication by 50%, was calculated by plotting the percentage of inhibition of p24 production against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound (DAPD) represents a case study of a promising therapeutic candidate that, despite demonstrating potent antiviral activity and a favorable safety profile in early clinical trials, did not reach commercialization due to shifts in corporate strategy. The science behind this compound, from its mechanism of action to its synergistic potential with other antiretrovirals, remains a valuable contribution to the field of HIV research. The developmental history of this compound underscores the complex interplay of scientific discovery, clinical validation, and corporate decision-making in the pharmaceutical industry.

References

- 1. img.thebody.com [img.thebody.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. thebodypro.com [thebodypro.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro combination of this compound and the inosine monophosphate dehydrogenase inhibitors mycophenolic acid and ribavirin demonstrates potent activity against wild-type and drug-resistant variants of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Potent Anti-HIV-1 Activity of this compound Plus Zidovudine in a Randomized Double-blind Placebo-controlled Study [natap.org]

- 8. Lack of pharmacokinetic interaction between this compound and reduced- and standard-dose zidovudine in HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-term safety and pharmacodynamics of this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gilead discontinues DAPD development | HIV i-Base [i-base.info]

Amdoxovir chemical structure and stereoisomerism

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Amdoxovir

Introduction

This compound, also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV/AIDS.[1][2][3] It is a prodrug that is converted intracellularly to its active metabolite, dioxolane guanosine (DXG), which is subsequently phosphorylated to the active triphosphate form.[4] This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is a synthetic purine nucleoside analog.[4] Its chemical name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol.[4] The structure consists of a 2,6-diaminopurine base attached to a 1,3-dioxolane ring, which serves as the sugar moiety mimic. A hydroxymethyl group is attached to the 2-position of the dioxolane ring.

Figure 1: Chemical structure of this compound with key functional groups.

Stereoisomerism of this compound

The stereochemistry of this compound is a critical aspect of its biological activity. The 1,3-dioxolane ring contains two chiral centers at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

The biologically active form of this compound is the (2R,4R) stereoisomer. The specific spatial arrangement of the substituents on the dioxolane ring is crucial for its recognition and phosphorylation by cellular enzymes and subsequent inhibition of the viral reverse transcriptase.

Figure 2: Stereoisomers of this compound, highlighting the active (2R,4R) isomer.

Mechanism of Action

This compound is a prodrug that requires intracellular activation. It is first deaminated by adenosine deaminase to its guanosine analog, 9-(β-D-1,3-dioxolan-4-yl)guanine (DXG).[4] DXG is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally the active triphosphate metabolite (DXG-TP).[4] DXG-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase and also as a chain terminator upon its incorporation into the viral DNA.[4]

Figure 3: Intracellular activation pathway of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₆O₃ | |

| Molar Mass | 252.23 g/mol | [2][3] |

| CAS Number | 145514-04-1 | [4] |

| This compound Half-life (in HIV-infected subjects) | 1.3 to 1.6 hours | [4] |

| DXG Half-life (in HIV-infected subjects) | 2.5 to 2.9 hours (Day 1) | [4] |

| DXG-TP Intracellular Half-life (in activated primary human lymphocytes) | ~16 hours | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the developing pharmaceutical companies. However, a general workflow for the synthesis and characterization of such nucleoside analogs can be outlined.

General Synthetic Approach: The synthesis of this compound would likely involve the coupling of a protected 2,6-diaminopurine base with a suitably functionalized 1,3-dioxolane derivative. The stereochemistry would be controlled through the use of chiral starting materials or asymmetric synthesis techniques.

General Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and for chiral separation of stereoisomers.

-

X-ray Crystallography: To unambiguously determine the absolute stereochemistry.

Figure 4: Generalized experimental workflow for the synthesis and analysis of this compound.

References

In Vitro Antiviral Spectrum of Amdoxovir and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdoxovir (AMDX), also known as (-)-β-D-2,6-diaminopurine dioxolane (DAPD), is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant in vitro activity, primarily against the Human Immunodeficiency Virus (HIV). As a prodrug, this compound is metabolized in vivo to its active form, (-)-β-D-dioxolane guanosine (DXG). This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound and its key metabolite, DXG. It includes a summary of their activity against various viruses, detailed experimental protocols for the assays used to determine their efficacy, and visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound is a guanosine-based nucleoside analog that was developed for the treatment of HIV-1 infections.[1][2][3][4][5][6][7] Its structural similarity to the natural nucleoside deoxyguanosine allows it to be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. The primary active metabolite, DXG, is formed through deamination of this compound by adenosine deaminase.[8][9][10][11] This guide focuses on the in vitro data that defines the antiviral profile of both the parent compound and its active metabolites.

Mechanism of Action

This compound acts as a prodrug that is converted to its active triphosphate form, DXG-TP, through a series of intracellular phosphorylation steps. DXG-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the dioxolane ring of the incorporated DXG prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[8][9][10][11]

In Vitro Antiviral Spectrum

The in vitro antiviral activity of this compound and its metabolite DXG has been predominantly studied against HIV-1. Limited data is available for its activity against other viruses.

Human Immunodeficiency Virus (HIV)

This compound and DXG have demonstrated potent activity against wild-type HIV-1 and various strains resistant to other nucleoside reverse transcriptase inhibitors.[1][8]

Table 1: In Vitro Anti-HIV-1 Activity of this compound (DAPD) and Dioxolane Guanosine (DXG)

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound (DAPD) | HIV-1 (Wild-Type) | PBM | 4.0 ± 2.2 | >500 | >125 | [8] |

| Dioxolane Guanosine (DXG) | HIV-1 (Wild-Type) | PBM | 0.25 ± 0.17 | >500 | >2000 | [8] |

| Dioxolane Guanosine (DXG) | HIV-1 (Wild-Type) | CBMC | 0.032 | >500 | >15625 | [1] |

| Dioxolane Guanosine (DXG) | HIV-1 (Wild-Type) | MT-4 | 0.05 | >500 | >10000 | [1] |

| This compound (DAPD) | HIV-1 (LAI) | PBM | 6.9 | >100 | >14.5 | [12] |

| Dioxolane Guanosine (DXG) | HIV-1 (IIIB) | CBMC | 0.046 | Not Reported | Not Reported | [13] |

| Dioxolane Guanosine (DXG) | HIV-1 (IIIB) | MT-2 | 0.085 | Not Reported | Not Reported | [13] |

PBM: Peripheral Blood Mononuclear Cells; CBMC: Cord Blood Mononuclear Cells.

Table 2: In Vitro Activity of Dioxolane Guanosine (DXG) Against NRTI-Resistant HIV-1 Strains

| Virus Strain (Resistance Mutation) | Fold Change in EC50 vs. Wild-Type | Reference(s) |

| Zidovudine-Resistant | <4 | [8] |

| Lamivudine-Resistant | <4 | [8] |

| Abacavir-Resistant | <4 | [8] |

| Q151M | <4 | [8] |

| K65R | Moderate Resistance | [8] |

| L74V | Susceptible | [8] |

| K65R + Q151M | Resistant | [8] |

Hepatitis B Virus (HBV)

Dioxolane guanosine (DXG), the active metabolite of this compound, has also shown in vitro activity against Hepatitis B Virus.[11]

Table 3: In Vitro Anti-HBV Activity of this compound (DAPD) and Dioxolane Guanosine (DXG)

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound (DAPD) | HBV (Wild-Type) | Not Specified | Not Specified | Not Specified | Not Specified | [11] |

| Dioxolane Guanosine (DXG) | HBV (Wild-Type) | Not Specified | Potent Activity | Not Specified | Not Specified | [11] |

Note: Specific EC50 and CC50 values for this compound and its metabolites against HBV are not consistently reported in the reviewed literature.

Other Viruses

Based on the comprehensive search conducted, there is a lack of publicly available, specific quantitative data (EC50, CC50) on the in vitro activity of this compound or its metabolites against other significant viral pathogens such as influenza virus, herpes simplex virus (HSV), or respiratory syncytial virus (RSV).

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of this compound and its metabolites.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to 50% of the cells (CC50).

Protocol:

-

Cell Seeding: Seed uninfected host cells (e.g., MT-4, CEM, HepG2) in a 96-well microtiter plate at a predetermined optimal density.

-

Compound Addition: Add serial dilutions of the test compound (this compound or DXG) to the wells. Include a cell control (no compound) and a blank control (no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-5 days) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value using a dose-response curve.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 capsid protein produced (EC50).

Protocol:

-

Cell Infection: Infect target cells (e.g., PBMCs, MT-4) with a known amount of HIV-1.

-

Compound Addition: Immediately after infection, add serial dilutions of the test compound to the infected cell cultures. Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).

-

Incubation: Incubate the cultures for 4-7 days at 37°C in a humidified 5% CO2 atmosphere.

-

Sample Collection: At the end of the incubation period, collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial or in-house ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viral inhibition compared to the virus control and determine the EC50 value from a dose-response curve.

Anti-HBV Activity Assay (HBV DNA Quantification)

This assay determines the inhibition of HBV replication by measuring the amount of viral DNA produced.

Protocol:

-

Cell Culture: Culture HepG2 2.2.15 cells, which constitutively produce HBV, in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 6-8 days), replacing the medium and compound every 2-3 days.

-

DNA Extraction: At the end of the treatment period, lyse the cells and extract the total DNA.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the cell lysates using a real-time PCR assay with primers and probes specific for the HBV genome.

-

Data Analysis: Normalize the HBV DNA levels to a cellular housekeeping gene and calculate the percentage of inhibition relative to the untreated control. Determine the EC50 value from a dose-response curve.

Conclusion

This compound and its active metabolite, Dioxolane Guanosine, exhibit potent and selective in vitro activity against HIV-1, including strains resistant to other NRTIs. The data also indicates activity against HBV, although this is less well-quantified in the available literature. The primary mechanism of action is the termination of viral DNA chain elongation following the incorporation of the active triphosphate metabolite by viral reverse transcriptase. Further research is warranted to explore the full antiviral spectrum of these compounds against a broader range of viral pathogens. The detailed protocols provided in this guide offer a foundation for the standardized evaluation of this compound and other novel antiviral candidates.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Antiviral activity and its mechanism of guanine 7-N-oxide on DNA and RNA viruses derived from salmonid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Combination of this compound and the Inosine Monophosphate Dehydrogenase Inhibitors Mycophenolic Acid and Ribavirin Demonstrates Potent Activity against Wild-Type and Drug-Resistant Variants of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 13. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Gauntlet: A Technical Guide to the Pharmacokinetics and Bioavailability of Amdoxovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdoxovir (AMDX, formerly known as DAPD), a promising nucleoside reverse transcriptase inhibitor (NRTI), showed potential in the treatment of HIV/AIDS. As a prodrug, its efficacy is intrinsically linked to its conversion to the active metabolite, β-D-dioxolane guanosine (DXG). Understanding the pharmacokinetic (PK) and bioavailability profile of this compound in preclinical models is paramount for predicting its behavior in humans. This technical guide synthesizes the available information on the preclinical evaluation of this compound, offering a framework for its assessment. While specific quantitative preclinical PK data for this compound is scarce in publicly available literature, likely due to the cessation of its clinical development, this document provides a comprehensive overview of its metabolic pathway and details the standard experimental protocols and data presentation formats used for similar nucleoside analogs.

Introduction to this compound

This compound is a dioxolane purine nucleoside analog that was under development for the treatment of HIV and Hepatitis B virus (HBV) infections.[1] It acts as a prodrug, undergoing rapid in vivo conversion to its active form, DXG.[1][2] This guide will delve into the critical aspects of its absorption, distribution, metabolism, and excretion (ADME) in the context of preclinical research.

Metabolic Activation of this compound

The therapeutic action of this compound is dependent on its metabolic conversion. Upon oral administration, this compound is rapidly absorbed and then deaminated by adenosine deaminase to form DXG.[2] Subsequently, DXG is phosphorylated intracellularly to its active triphosphate form, which acts as a competitive inhibitor of viral reverse transcriptase.

Preclinical Pharmacokinetic Studies: A Methodological Overview

While specific data for this compound is limited, the following outlines the standard experimental protocols for evaluating the pharmacokinetics of a nucleoside analog in preclinical models, drawing from studies on similar compounds.

Animal Models

Typical animal models for pharmacokinetic studies of antiviral nucleoside analogs include:

-

Rodents: Primarily rats, for initial screening and dose-ranging studies.

-

Non-rodents: Commonly dogs and non-human primates (e.g., rhesus or cynomolgus monkeys), as their metabolic profiles can be more predictive of human pharmacokinetics.

Experimental Workflow

A representative workflow for a preclinical pharmacokinetic study is illustrated below.

Bioanalytical Methodology

The quantification of this compound and its metabolite DXG in biological matrices (plasma, urine) is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity, which is crucial for accurately determining drug concentrations over time.

Pharmacokinetic Parameters and Bioavailability

The primary goal of preclinical PK studies is to determine key parameters that describe the drug's disposition in the body.

Key Pharmacokinetic Parameters

The following table outlines the essential pharmacokinetic parameters and their significance.

| Parameter | Description | Significance |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of drug absorption and potential for peak-related toxicity. |

| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t½ | Half-life | The time required for the plasma concentration to decrease by half; determines dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Bioavailability

Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is calculated as:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

While specific bioavailability data for this compound in preclinical models is not publicly available, it is described as being rapidly absorbed after oral administration in humans and other species.[2]

Illustrative Pharmacokinetic Data from a Dioxolane Nucleoside Analog in Rhesus Monkeys

To provide context, the following table summarizes the pharmacokinetic parameters of a similar compound, 1-(β-d-Dioxolane)Thymine (D-DOT), in rhesus monkeys after a single 33.3 mg/kg oral dose.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 105 ± 35 | µM |

| Tmax | 0.25 - 2 | h |

| AUC | - | - |

| t½ (beta) | 2.16 | h |

| Bioavailability (F) | 82 - 106 | % |

Data adapted from a study on D-DOT in rhesus monkeys.

Toxicology and Safety Pharmacology

Preclinical toxicology studies are essential to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials. A key toxicity finding for this compound at high doses in animal studies was obstructive nephropathy.

Conclusion

This compound represents a class of prodrugs where understanding the in vivo conversion to the active metabolite is as crucial as characterizing the disposition of the parent compound. Although the cessation of its clinical development has resulted in a lack of extensive, publicly available preclinical pharmacokinetic data, the established methodologies for evaluating similar nucleoside analogs provide a clear roadmap for such assessments. Future research into novel nucleoside analogs can leverage these established protocols to efficiently characterize their pharmacokinetic and bioavailability profiles, thereby facilitating their translation from preclinical models to clinical applications. This guide serves as a foundational resource for researchers and drug development professionals, outlining the critical steps and considerations in the preclinical pharmacokinetic evaluation of drugs like this compound.

References

Amdoxovir Resistance Profile: A Technical Guide to the K65R and L74V Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdoxovir (AMDX), a dioxolane guanosine analogue nucleoside reverse transcriptase inhibitor (NRTI), demonstrated potent in vitro activity against wild-type and certain drug-resistant strains of HIV-1 during its development. However, like other NRTIs, its efficacy is limited by the emergence of drug resistance mutations in the viral reverse transcriptase (RT) enzyme. This technical guide provides an in-depth analysis of the resistance profile of this compound, with a primary focus on the key associated mutations, K65R and L74V. It summarizes the available quantitative data on this compound's susceptibility against these mutant strains, details the experimental methodologies used to characterize this resistance, and illustrates the underlying molecular mechanisms and experimental workflows. While the clinical development of this compound was discontinued, the study of its resistance profile offers valuable insights into the mechanisms of NRTI resistance and informs the development of future antiretroviral agents.

Introduction to this compound and its Mechanism of Action

This compound is a prodrug of (-)-β-D-dioxolane-guanosine (DXG). Following oral administration, this compound is rapidly absorbed and converted to DXG through deamination by adenosine deaminase.[1] DXG is then phosphorylated intracellularly to its active triphosphate form, DXG-triphosphate (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, DXG-TP causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1]

The mechanism of action of this compound is intrinsically linked to the function of the HIV-1 reverse transcriptase. The following diagram illustrates the metabolic activation pathway of this compound and its subsequent inhibition of viral DNA synthesis.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolic Phosphorylation of Amdoxovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation pathway of Amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI). The document details the conversion of this prodrug into its active triphosphate form, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the core biochemical and experimental processes.

Introduction

This compound (AMDX), also known as (-)-β-D-2,6-diaminopurine dioxolane (DAPD), is a guanosine nucleoside analog developed for the treatment of HIV-1 infections.[1] As an NRTI, its mechanism of action relies on its intracellular conversion to an active triphosphate metabolite, which then inhibits the viral reverse transcriptase enzyme.[2][3] Understanding the specifics of its cellular entry and metabolic activation is critical for optimizing its therapeutic efficacy and for the development of next-generation NRTIs.

Cellular Uptake and Conversion to Dioxolane Guanosine (DXG)

This compound is a prodrug designed for enhanced bioavailability.[4] Following oral administration, it is rapidly absorbed and efficiently deaminated by the ubiquitous enzyme adenosine deaminase (ADA) into its primary active metabolite, (-)-β-D-dioxolane guanosine (DXG).[5][6] This initial conversion step is crucial as DXG is the substrate for the subsequent intracellular phosphorylation cascade.[3][4] The oral bioavailability of this compound is estimated to be around 30%.[7]

While the specific membrane transporters responsible for the cellular uptake of this compound and DXG into target lymphocytes have not been definitively identified in the provided literature, nucleoside analogs typically enter cells via concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).

Metabolic Phosphorylation Pathway

Once inside the cell, DXG undergoes a three-step phosphorylation process to become the pharmacologically active dioxolane guanosine 5'-triphosphate (DXG-TP). This process is catalyzed by host cell kinases.

-

Monophosphorylation (DXG → DXG-MP): The initial phosphorylation of DXG to DXG-monophosphate (DXG-MP) is a critical and potentially rate-limiting step. Studies have shown that human 5'-nucleotidase (5'-NT) is a key enzyme responsible for this conversion.[8] In contrast, deoxyguanosine kinase (dGK) is a poor catalyst for this reaction.[8]

-

Diphosphorylation (DXG-MP → DXG-DP): DXG-MP is subsequently converted to DXG-diphosphate (DXG-DP). This reaction is catalyzed by guanylate kinase (GMP kinase).[8]

-

Triphosphorylation (DXG-DP → DXG-TP): The final step involves the phosphorylation of DXG-DP to the active DXG-TP. This conversion is efficiently carried out by multiple enzymes, including nucleoside diphosphate (NDP) kinase and creatine kinase.[8]

The resulting DXG-TP is a potent competitive inhibitor of HIV-1 reverse transcriptase relative to the natural substrate, dGTP. Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis.[2][3]

Quantitative Data

The efficiency of the metabolic activation of this compound can be described by several key quantitative parameters derived from in vitro studies.

| Parameter | Value | Enzyme / Cell Type | Description |

| EC50 of DXG | 0.032 µM | Cord Blood Mononuclear Cells (CBMCs) | 50% effective concentration against HIV-1.[5] |

| EC50 of DXG | 0.05 µM | MT-4 Cells | 50% effective concentration against HIV-1.[5] |

| EC50 of DAPD | 4.0 ± 2.2 µM | Peripheral Blood Mononuclear Cells (PBMCs) | 50% effective concentration against HIV-1.[6] |

| CC50 of DXG & DAPD | >500 µM | PBMC | 50% cytotoxic concentration, indicating low toxicity.[6] |

| dGK Phosphorylation of DXG (Km) | 7 mM | Human deoxyguanosine kinase (dGK) | Michaelis constant; a high value indicates poor substrate affinity.[8] |

| GMP Kinase Specificity for DXG-MP | 1% of dGMP | Porcine brain GMP kinase | Substrate specificity relative to the natural substrate dGMP.[8] |

| Creatine Kinase Specificity for DXG-DP | 47% of dGDP | Human creatine kinase (BB-isoform) | Substrate specificity relative to the natural substrate dGDP.[8] |

| Intracellular DXG-TP Concentration | 0.015 pmole/106 cells (~7.5 nM) | CEM cells | Concentration of the active metabolite after 24h incubation with 5 µM DXG.[8] |

Experimental Protocols

The characterization of this compound's uptake and metabolism involves several key experimental procedures.

This protocol outlines a general method for quantifying the uptake of DXG into cultured lymphocytes, adapted from standard methodologies.[1][9]

-

Cell Culture: Culture human T-lymphoid cells (e.g., CEM or MT-2 cells) in RPMI 1640 medium supplemented with 10% fetal bovine serum to a density of approximately 1x106 cells/mL.[4]

-

Preparation: Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a pre-warmed transport buffer (e.g., HBSS-HEPES, pH 7.4).

-

Initiation of Uptake: Add a known concentration of radiolabeled [3H]-DXG or [14C]-DXG to the cell suspension to initiate the uptake experiment. For competitive inhibition studies, co-incubate with a surplus of unlabeled DXG or other nucleoside analogs.

-

Incubation: Incubate the cell suspension at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: Stop the reaction by adding a large volume of ice-cold stop buffer (e.g., PBS with 100 µM dipyridamole) followed by rapid vacuum filtration through a glass fiber filter to separate cells from the incubation medium.[1]

-

Washing: Quickly wash the filters with ice-cold PBS to remove extracellular radiolabel.

-

Quantification: Lyse the cells collected on the filter (e.g., using a suitable lysis buffer or Solvable®). Add scintillation cocktail to the lysate and measure the incorporated radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Normalize the intracellular radioactivity to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to calculate the uptake rate (e.g., in pmol/mg protein/min).

This protocol describes a method to determine the efficiency of phosphorylation of DXG and its phosphate derivatives by purified kinases.[8][10]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT), ATP, and the purified kinase enzyme (e.g., recombinant 5'-NT or GMP kinase).

-

Substrate Addition: Add the substrate to the reaction mixture. This will be DXG for the first phosphorylation step, or DXG-MP for the second.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate the mixture at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a high concentration of EDTA to chelate the Mg2+ cofactor, or by heat inactivation.[10]

-

Metabolite Analysis: Analyze the reaction mixture to quantify the formation of the phosphorylated product (e.g., DXG-MP or DXG-DP). This is typically achieved using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection.

-

Data Analysis: Calculate the reaction velocity based on the amount of product formed over time. Perform kinetic analysis by varying the substrate concentration to determine key parameters like Km and Vmax.

Conclusion

This compound functions as an effective prodrug, being rapidly converted to DXG, which is then taken up by target cells and metabolically activated through a three-step phosphorylation pathway catalyzed by host kinases. The initial phosphorylation by 5'-nucleotidase appears to be a key step in its activation. The active metabolite, DXG-TP, is a potent inhibitor of HIV-1 reverse transcriptase. The detailed understanding of this pathway, supported by quantitative kinetic data and robust experimental protocols, is essential for the rational design and clinical evaluation of this compound and other novel nucleoside analogs in antiviral therapy.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Dioxolane guanosine 5'-triphosphate, an alternative substrate inhibitor of wild-type and mutant HIV-1 reverse transcriptase. Steady state and pre-steady state kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro combination of this compound and the inosine monophosphate dehydrogenase inhibitors mycophenolic acid and ribavirin demonstrates potent activity against wild-type and drug-resistant variants of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Combination of this compound and the Inosine Monophosphate Dehydrogenase Inhibitors Mycophenolic Acid and Ribavirin Demonstrates Potent Activity against Wild-Type and Drug-Resistant Variants of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-HIV-1 activities of 1,3-dioxolane guanine and 2,6-diaminopurine dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Toxicology of Amdoxovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir (formerly known as DAPD) is a dioxolane purine nucleoside analogue that acts as a reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1] As a prodrug, this compound is converted in the body to its active metabolite, dioxolane guanosine (DXG). While it showed promise in early clinical development, its progression was ultimately halted. This guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound. Due to the discontinuation of its development, a complete preclinical data package, typically found in regulatory submissions, is not fully available in the public domain. This document synthesizes the accessible information to provide a technical overview for research and drug development professionals.

Mechanism of Action and Proposed Signaling Pathway

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle. This compound is a prodrug of dioxolane guanosine (DXG). Following oral administration, this compound is absorbed and converted to DXG. Intracellularly, DXG is phosphorylated by host cell kinases to its active triphosphate form, DXG-triphosphate (DXG-TP). DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the dioxolane ring of DXG-TP leads to the termination of DNA chain elongation, thus inhibiting viral replication.

References

Amdoxovir's Interaction with Human Mitochondrial DNA Polymerase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdoxovir (DAPD), a nucleoside reverse transcriptase inhibitor (NRTI), undergoes intracellular conversion to its active form, dioxolane guanosine triphosphate (DXG-TP). While potent against HIV, a critical aspect of its preclinical evaluation is its potential for mitochondrial toxicity, a known class-effect of NRTIs mediated through the inhibition of human mitochondrial DNA polymerase (Pol γ). This technical guide provides an in-depth analysis of the interaction between this compound's active metabolite and Pol γ, presenting key quantitative data, detailed experimental methodologies, and mechanistic visualizations to support research and development efforts. Kinetic data reveals that the active form of this compound is a significantly less efficient substrate for Pol γ compared to the natural nucleotide, suggesting a lower potential for mitochondrial toxicity.

Introduction: The Challenge of NRTI-Induced Mitochondrial Toxicity

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. However, their therapeutic window can be limited by off-target effects, most notably mitochondrial toxicity.[1][2] This toxicity primarily arises from the inhibition of human mitochondrial DNA polymerase (Pol γ), the sole DNA polymerase responsible for the replication and repair of the mitochondrial genome.[1][3] Inhibition of Pol γ can lead to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, and a range of clinical toxicities, including myopathy, neuropathy, and lactic acidosis.[4][5]

This compound ((-)-β-D-2,6-diaminopurine dioxolane) is a prodrug that is intracellularly deaminated by adenosine deaminase to dioxolane guanosine (DXG). DXG is subsequently phosphorylated to its active triphosphate form, DXG-TP, which acts as a competitive inhibitor of HIV reverse transcriptase.[6][7] A thorough understanding of the kinetic interaction between DXG-TP and human Pol γ is therefore essential for characterizing its safety profile.

Quantitative Analysis of DXG-TP Interaction with Polymerase γ

The interaction of the active metabolite of this compound, dioxolane guanosine monophosphate (DXG-MP), with human mitochondrial DNA polymerase has been quantitatively assessed through transient kinetic studies. The key parameters determining the efficiency of incorporation of a nucleotide analog by a polymerase are the dissociation constant (Kd), which reflects binding affinity, and the maximum rate of incorporation (kpol). The ratio of kpol to Kd gives the incorporation efficiency.

A comparison of the kinetic parameters for the incorporation of DXG-MP and the natural substrate, dGMP, by Pol γ is summarized below.

| Nucleotide | Kd (µM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (µM-1s-1) |

| dGMP | 0.43 ± 0.05 | 11 ± 0.4 | 26 |

| Dioxolane Guanosine (DXG-MP) | 16 ± 2 | 0.019 ± 0.001 | 0.0012 |

Data sourced from Smith et al., 2005 (data presented in a subsequent publication).

These data demonstrate that DXG-MP is incorporated by Pol γ with a significantly lower efficiency (approximately 21,667-fold less) than the natural nucleotide dGMP. This is attributable to both a weaker binding affinity (higher Kd) and a much slower rate of incorporation (lower kpol). Such a substantial difference in incorporation efficiency suggests a high degree of selectivity for the viral reverse transcriptase over the human mitochondrial polymerase, and consequently, a lower intrinsic potential for causing mitochondrial DNA depletion.

Experimental Protocols

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation by Polymerase γ

This protocol outlines the methodology for determining the kinetic parameters (Kd and kpol) of nucleotide analog incorporation into a DNA template by human mitochondrial DNA polymerase γ.

Objective: To measure the rate of single nucleotide incorporation under pre-steady-state conditions.

Materials:

-

Recombinant human Pol γ holoenzyme (catalytic subunit and accessory subunit)

-

5'-32P-radiolabeled DNA primer-template duplex

-

DXG-TP and dGTP of high purity

-

Rapid quench-flow apparatus

-

Denaturing polyacrylamide gels

-

Phosphorimager and analysis software

Procedure:

-

Enzyme-DNA Complex Formation: Pre-incubate a solution of Pol γ holoenzyme with the 5'-32P-radiolabeled primer-template DNA in the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) at 37°C. The enzyme concentration should be in excess of the DNA concentration to ensure single-turnover conditions.

-

Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of the incoming nucleotide (DXG-TP or dGTP) in the same reaction buffer at 37°C using a rapid quench-flow instrument.

-

Quenching: The reaction is allowed to proceed for various short time intervals (milliseconds to seconds) and then quenched by the addition of a quench solution (e.g., 0.5 M EDTA).

-

Product Analysis: The reaction products (extended primer) are separated from the unextended primer by denaturing polyacrylamide gel electrophoresis.

-

Quantification: The amount of product formed at each time point is quantified using a phosphorimager.

-

Data Analysis: The observed rate of product formation (kobs) at each nucleotide concentration is determined by fitting the product formation over time to a single exponential equation. The resulting kobs values are then plotted against the nucleotide concentration and fitted to a hyperbolic equation to determine the Kd and kpol.

Quantification of Mitochondrial DNA Content in HepG2 Cells

This protocol describes a method to assess the effect of this compound on mitochondrial DNA content in a human liver cell line, a common in vitro model for assessing mitochondrial toxicity.

Objective: To quantify the relative amount of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) in HepG2 cells following drug exposure.

Materials:

-

HepG2 cells

-

This compound (DAPD)

-

Cell culture reagents

-

DNA extraction kit

-

Quantitative real-time PCR (qPCR) instrument and reagents

-

Primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells in appropriate media. Expose the cells to various concentrations of this compound or a positive control (e.g., a known mitochondrial toxicant like ddC) for a specified period (e.g., 7-14 days).

-

Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial gene and a nuclear gene. The use of a single-copy nuclear gene allows for normalization of the amount of total DNA in each sample.

-

Data Analysis: The relative mtDNA content is calculated using the ΔΔCt method. The Ct value for the mitochondrial gene is normalized to the Ct value of the nuclear gene for both treated and untreated samples. The fold change in mtDNA content in treated cells is then calculated relative to the untreated control. A significant decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

Visualizing the Mechanism and Workflow

Proposed Mechanism of this compound Action and Off-Target Interaction

Caption: Intracellular activation of this compound and its differential effects.

Experimental Workflow for Pre-Steady-State Kinetics

Caption: Workflow for determining kinetic parameters of nucleotide incorporation.

Conclusion

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. Exploratory Data Analysis of Cell and Mitochondrial High-Fat, High-Sugar Toxicity on Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 6. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Synergistic Activity of Amdoxovir with Zidovudine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the in vitro synergistic antiviral activity of Amdoxovir when used in combination with zidovudine against the Human Immunodeficiency Virus (HIV). This compound, a nucleoside reverse transcriptase inhibitor (NRTI), and the established antiretroviral agent zidovudine, demonstrate a potent synergistic relationship, leading to enhanced viral suppression. This synergy is attributed to their distinct metabolic activation pathways and a favorable resistance profile, which can delay the emergence of drug-resistant viral strains. This document summarizes the key quantitative data, details the experimental methodologies for assessing this synergy, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The synergistic activity of this compound and zidovudine has been observed both in vitro and in clinical settings. The following table summarizes the key findings from a randomized, double-blind, placebo-controlled study that highlight the enhanced efficacy of the combination therapy.[1][2][3]

| Treatment Group (dosage, twice daily) | Mean Log₁₀ Change in HIV-1 RNA from Baseline |

| Placebo | +0.10 |

| Zidovudine (200 mg) | -0.69 |

| Zidovudine (300 mg) | -0.55 |

| This compound (500 mg) | -1.09 |

| This compound (500 mg) + Zidovudine (200 mg) | -2.00 |

| This compound (500 mg) + Zidovudine (300 mg) | -1.69 |

Data from a 10-day study in HIV-1-infected individuals.[1][2][3]

The data clearly indicates that the combination of this compound and zidovudine results in a significantly greater reduction in viral load compared to either agent administered as monotherapy, suggesting a synergistic interaction.[1][3]

Experimental Protocols

The in vitro synergistic activity of this compound and zidovudine is typically evaluated using cell-based assays. The following sections describe the general methodologies employed in such studies.

Cell Lines and Viral Strains

-

Cell Lines: Commonly used cell lines for in vitro HIV antiviral assays include human T-lymphocyte cell lines such as MT-2 and peripheral blood mononuclear cells (PBMCs).[1] Primary human lymphocytes are particularly relevant for studying the effects in a more physiologically representative system.[2]

-

Viral Strains: Laboratory-adapted strains of HIV-1 are used to infect the cell cultures to assess the antiviral activity of the compounds.

Antiviral Activity Assay

-

Cell Preparation: Selected cell lines are cultured and maintained in appropriate growth media. For experiments, cells are seeded in multi-well plates at a predetermined density.

-

Drug Treatment: this compound and zidovudine are serially diluted to a range of concentrations and added to the cell cultures, both individually and in combination at various ratios.

-

Viral Infection: The cell cultures are then infected with a standardized amount of HIV-1.

-

Incubation: The treated and infected cells are incubated for a period of several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, most commonly the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combination are determined by analyzing the dose-response data. A common method for this analysis is the use of computer programs like MacSynergy II, which is based on the Bliss independence model. This method calculates the theoretical additive effect of the two drugs and compares it to the experimentally observed effect. Surfaces above the theoretical additive plane indicate synergy, while surfaces below indicate antagonism.

Visualizations

Signaling Pathway of this compound and Zidovudine Activation

The synergistic interaction between this compound and zidovudine is rooted in their distinct intracellular activation pathways. Both are prodrugs that must be phosphorylated to their active triphosphate forms to inhibit HIV reverse transcriptase.

Experimental Workflow for In Vitro Synergy Assay

The following diagram outlines the typical workflow for assessing the in vitro synergistic activity of this compound and zidovudine.

Logical Relationship of Synergy and Resistance

The combination of this compound and zidovudine not only exhibits synergistic antiviral activity but also presents a higher barrier to the development of drug resistance.

Conclusion

The combination of this compound and zidovudine represents a promising therapeutic strategy for the treatment of HIV-1 infection. The well-documented in vitro and clinical synergy, coupled with distinct activation pathways and a favorable resistance profile, underscores the potential of this combination to achieve durable viral suppression. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development in this area.

References

- 1. Antiviral activity and tolerability of this compound with zidovudine in a randomized double-blind placebo-controlled study in HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Potent Anti-HIV-1 Activity of this compound Plus Zidovudine in a Randomized Double-blind Placebo-controlled Study [natap.org]

- 3. Antiviral activity and tolerability of this compound with zidovudine in a randomized double-blind placebo-controlled study in HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amdoxovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI). The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for quantification in biological matrices such as human plasma, following appropriate sample preparation. The method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and UV detection, providing excellent selectivity and sensitivity. All procedures are outlined in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

This compound (formerly known as DAPD) is a dioxolane purine nucleoside analogue with activity against the human immunodeficiency virus (HIV). As with all pharmaceutical development, a validated, reliable analytical method for the quantification of the active pharmaceutical ingredient (API) is crucial for quality control, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with UV detection is a widely accessible and robust technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using HPLC-UV.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1. These conditions were selected based on methods for structurally similar nucleoside analogues and provide a good starting point for method development and validation.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

| Parameter | Condition |

| HPLC System | Agilent 1220 HPLC or equivalent |

| Column | Thermo Scientific Hypersil ODS (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.4 |

| Mobile Phase B | HPLC-grade Methanol |

| Gradient Elution | 0-16 min: 0-25% B; 16-17 min: 25-0% B; 17-30 min: 0% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range, using a separate weighing of the reference standard.

Sample Preparation from Human Plasma

-

Protein Precipitation: To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold methanol.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Injection: Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank matrix or placebo at the retention time of this compound. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Range | The range should cover the expected concentrations with acceptable linearity, accuracy, and precision. |

| Accuracy | % Recovery between 98.0% and 102.0% for QC samples. |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 with acceptable accuracy and precision. |